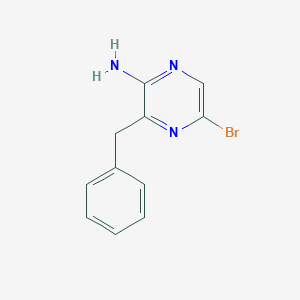

3-Benzyl-5-bromopyrazin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-5-bromopyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3/c12-10-7-14-11(13)9(15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWYHVYXEQYEQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CN=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376299 | |

| Record name | 3-benzyl-5-bromopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174680-55-8 | |

| Record name | 3-benzyl-5-bromopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Benzyl-5-bromopyrazin-2-amine chemical properties

An In-Depth Technical Guide to 3-Benzyl-5-bromopyrazin-2-amine: Properties, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Introduction

3-Benzyl-5-bromopyrazin-2-amine is a strategically important heterocyclic compound for researchers and professionals in the field of drug development. Its molecular architecture, featuring a pyrazine core, is a privileged scaffold found in numerous pharmaceuticals.[1][2] The molecule is further functionalized with three key components: a primary amine at the 2-position, a benzyl group at the 3-position, and a bromine atom at the 5-position. This specific arrangement of functional groups makes it a highly versatile building block. The bromine atom, in particular, serves as a crucial handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the rapid diversification of the core structure. This allows for the systematic exploration of structure-activity relationships (SAR) essential for the discovery of novel therapeutic agents targeting a range of diseases, including oncology, neuroscience, and inflammatory conditions.[1]

Core Chemical and Physical Properties

A foundational understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis and research. The key identifiers and computed properties for 3-Benzyl-5-bromopyrazin-2-amine are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 3-benzyl-5-bromopyrazin-2-amine | [3][4] |

| CAS Number | 174680-55-8 | [3][4][5][6] |

| Molecular Formula | C₁₁H₁₀BrN₃ | [3][4] |

| Molecular Weight | 264.12 g/mol | [3][5][7] |

| Canonical SMILES | C1=CC=C(C=C1)CC2=NC(=CN=C2N)Br | [3] |

| InChIKey | ZHWYHVYXEQYEQV-UHFFFAOYSA-N | [3][4] |

| Topological Polar Surface Area | 51.8 Ų | [3] |

| Predicted Boiling Point | 385.9 ± 37.0 °C | [7][8] |

| Predicted Density | 1.520 ± 0.06 g/cm³ | [7][8] |

| Purity (Typical) | ≥95% | [5] |

Synthesis of 3-Benzyl-5-bromopyrazin-2-amine

While various synthetic routes can be envisioned, a common and effective method for synthesizing 3-Benzyl-5-bromopyrazin-2-amine is through reductive amination. This process involves the condensation of a primary amine (5-bromopyrazin-2-amine) with an aldehyde (benzaldehyde) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. A similar methodology has been successfully employed for related pyrazine derivatives.[2]

Proposed Synthetic Workflow: Reductive Amination

Caption: Reductive amination workflow for synthesizing the target compound.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of a structurally similar compound and should be optimized for this specific transformation.[2]

-

Reaction Setup: To a solution of 5-bromopyrazin-2-amine (1.0 eq) and benzaldehyde (1.3 eq) in a suitable volume of ethyl acetate, add a catalytic amount of trifluoroacetic acid (TFA) (1.4 eq).

-

Imine Formation: Stir the reaction mixture at room temperature for approximately 4 hours to facilitate the formation of the intermediate imine.

-

Reduction: To the same reaction mixture, add sodium triacetoxyborohydride (STAB) (2.5 eq) portion-wise to control any potential exotherm.

-

Reaction Monitoring: Continue stirring the mixture at room temperature for an additional 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel to yield the pure 3-Benzyl-5-bromopyrazin-2-amine.

Reactivity and Key Chemical Transformations

The true utility of 3-Benzyl-5-bromopyrazin-2-amine in drug discovery lies in its capacity for further chemical modification. The bromine atom at the C5 position is an excellent electrophilic partner for palladium-catalyzed cross-coupling reactions, while the nucleophilic primary amine at C2 offers another site for derivatization.

Caption: Key reaction pathways for derivatizing the target compound.

A. Suzuki-Miyaura Cross-Coupling

This reaction is a cornerstone for creating carbon-carbon bonds, allowing for the introduction of various aryl or heteroaryl substituents at the 5-position.[9][10][11] This is critical for modulating the steric and electronic properties of potential drug candidates.

General Protocol for Suzuki-Miyaura Coupling: [12]

-

Setup: In a Schlenk flask, combine 3-Benzyl-5-bromopyrazin-2-amine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a base such as potassium carbonate or potassium phosphate (2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

-

Heating and Monitoring: Heat the reaction mixture to 85-95 °C and stir vigorously. Monitor the reaction's progress using TLC or LC-MS.

-

Work-up and Purification: After completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the product via column chromatography.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the coupling of the pyrazine core with a wide range of primary or secondary amines.[13][14][15] This transformation is invaluable for introducing new hydrogen bond donors/acceptors or for linking molecular fragments.

General Protocol for Buchwald-Hartwig Amination: [14]

-

Setup: To a dry Schlenk tube, add 3-Benzyl-5-bromopyrazin-2-amine (1.0 eq), the desired amine (1.2-1.5 eq), a base such as cesium carbonate (1.5-2.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., Xantphos).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

-

Solvent Addition: Add an anhydrous solvent, such as toluene or dioxane, via syringe.

-

Heating and Monitoring: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify the product by column chromatography.

Applications in Medicinal Chemistry and Drug Discovery

The pyrazine ring system is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets.[1][2] 3-Benzyl-5-bromopyrazin-2-amine leverages this core, providing a versatile platform for synthesizing libraries of novel compounds for biological screening.

-

Kinase Inhibitors: The 2-aminopyridine/pyrazine scaffold is a common feature in many kinase inhibitors used in oncology. The ability to diversify the C5 position via Suzuki coupling allows for probing the ATP-binding pocket of various kinases.[11]

-

Anticancer Agents: A recent study highlighted a derivative of a similar pyrazine core, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea, which demonstrated significant cytotoxic ability against Jurkat, HeLa, and MCF-7 cancer cell lines.[2][16][17] This underscores the potential of this molecular class in developing new oncology drugs. The IC₅₀ value against Jurkat cells was found to be a potent 4.64 ± 0.08 µM.[17]

-

Versatile Intermediate: The primary value of this compound lies in its role as a synthon for developing lead compounds. The predictable reactivity of the bromo group allows for its use in fragment-based drug design and lead optimization campaigns.[1]

Safety and Handling

As with any laboratory chemical, proper handling and safety precautions are essential.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).[6]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[6][18]

-

Response: If swallowed, call a poison center or doctor. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.[6][18][19]

-

-

Handling: Work under a chemical fume hood. Avoid dust formation and inhalation. Ensure adequate ventilation.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

References

-

PubChem. (n.d.). 3-Benzyl-5-bromopyrazin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 3-BENZYL-5-BROMOPYRAZIN-2-AMINE | CAS 174680-55-8. Retrieved from [Link]

-

Arctom Scientific. (n.d.). CAS NO. 174680-55-8 | 3-Benzyl-5-bromopyrazin-2-amine. Retrieved from [Link]

-

ChemBK. (n.d.). 3-Benzyl-5-broMopyrazin-2-aMine. Retrieved from [Link]

-

MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

ChemBest. (n.d.). 2-AMINO-3-(PHENYLMETHYL)-5-BROMOPYRAZINE (CAS No. 174680-55-8) SDS. Retrieved from [Link]

-

ResearchGate. (n.d.). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. Retrieved from [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Al-Warhi, T., et al. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug. Scientific Reports. Retrieved from [Link]

-

ResearchGate. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug. Retrieved from [Link]

-

PubMed. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Benzyl-5-bromopyrazin-2-amine | C11H10BrN3 | CID 2762549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-BENZYL-5-BROMOPYRAZIN-2-AMINE | CAS 174680-55-8 [matrix-fine-chemicals.com]

- 5. 3-Benzyl-5-bromopyrazin-2-amine | CymitQuimica [cymitquimica.com]

- 6. arctomsci.com [arctomsci.com]

- 7. chembk.com [chembk.com]

- 8. echemi.com [echemi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. Page loading... [wap.guidechem.com]

Introduction: The Significance of a Privileged Scaffold

An In-Depth Technical Guide to the Structure Elucidation of 3-Benzyl-5-bromopyrazin-2-amine

This guide provides a comprehensive, methodology-driven approach to the complete structural characterization of 3-Benzyl-5-bromopyrazin-2-amine. Tailored for researchers, medicinal chemists, and analytical scientists, this document moves beyond procedural lists to explain the causal logic behind experimental choices. We will integrate data from multiple orthogonal analytical techniques to build a self-validating case for the molecule's precise architecture, ensuring the highest degree of scientific integrity.

3-Benzyl-5-bromopyrazin-2-amine is a heterocyclic compound of significant interest in drug discovery and medicinal chemistry. Its pyrazine core is a "privileged scaffold," appearing in numerous biologically active molecules. The strategic placement of its functional groups—a nucleophilic amine, a versatile bromo handle for cross-coupling, and a benzyl group—makes it a valuable building block for synthesizing diverse compound libraries.[1] Accurate and unambiguous structure elucidation is the non-negotiable foundation upon which all subsequent research, including structure-activity relationship (SAR) studies, is built. This guide outlines the integrated analytical workflow to achieve this.

Molecular Identity

Before delving into experimental analysis, it is crucial to establish the compound's basic identifiers.

| Property | Value | Source |

| IUPAC Name | 3-benzyl-5-bromopyrazin-2-amine | [2][3] |

| CAS Number | 174680-55-8 | [2][3][4] |

| Molecular Formula | C₁₁H₁₀BrN₃ | [2][3] |

| Molecular Weight | 264.12 g/mol | [2] |

| Canonical SMILES | C1=CC=C(C=C1)CC2=NC(=CN=C2N)Br | [2] |

The Elucidation Workflow: A Multi-Technique Strategy

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: The First Checkpoint

Expertise & Causality: Mass spectrometry (MS) serves as our initial and most rapid checkpoint. Its primary purpose is to confirm the molecular weight and elemental composition. For a compound containing bromine, high-resolution mass spectrometry (HRMS) is particularly powerful due to bromine's distinct isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Observing this isotopic signature is a key validation step.

High-Resolution Mass Spectrometry (HRMS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition (Positive Ion Mode):

-

Infuse the sample at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in the m/z range of 100-500.

-

The protonated molecule [M+H]⁺ is the primary ion of interest.

-

-

Data Analysis:

-

Look for a pair of peaks separated by ~2 m/z units with nearly equal intensity, characteristic of the bromine isotopes.

-

For C₁₁H₁₀BrN₃, the expected m/z for the [M+H]⁺ ions are:

-

C₁₁H₁₁⁷⁹BrN₃⁺: 264.0189

-

C₁₁H₁₁⁸¹BrN₃⁺: 266.0168

-

-

The observed mass should be within 5 ppm of the calculated mass to confidently confirm the elemental composition.[5]

-

NMR Spectroscopy: The Blueprint of Connectivity

Expertise & Causality: While MS confirms the formula, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the atomic connectivity—the very blueprint of the molecule. We use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to piece the structure together.

NMR Protocol

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a trace of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[6]

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard 1D ¹H spectrum.

-

Acquire a proton-decoupled 1D ¹³C spectrum.

-

Acquire 2D spectra: ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC. The HMBC experiment is the most critical for establishing the long-range connectivity between the distinct molecular fragments.

-

¹H NMR Spectral Interpretation

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-6 (Pyrazine) | ~8.0 - 8.3 | Singlet (s) | 1H | Aromatic proton in an electron-deficient pyrazine ring, adjacent to a bromine atom. |

| -NH₂ | ~5.0 - 6.0 | Broad Singlet (br s) | 2H | Amine protons, often broad due to quadrupole effects and exchange. Shift is solvent-dependent. |

| -CH₂- (Benzyl) | ~4.0 - 4.3 | Singlet (s) | 2H | Methylene protons adjacent to two aromatic systems.[7] |

| Phenyl H (o, m, p) | ~7.2 - 7.4 | Multiplet (m) | 5H | Standard chemical shift range for a monosubstituted benzene ring. |

¹³C NMR Spectral Interpretation

| Carbons | Predicted δ (ppm) | Rationale |

| C2, C3, C5 (Pyrazine) | ~155, ~150, ~130 | C=N carbons at high chemical shifts. The C-Br carbon (C5) will be at a lower shift than the C-N carbons. |

| C6 (Pyrazine) | ~135 - 140 | C-H carbon in the pyrazine ring. |

| -CH₂- (Benzyl) | ~40 - 45 | Aliphatic carbon attached to two rings. |

| Phenyl C (ipso, o, m, p) | ~127 - 138 | Standard range for benzene carbons. |

The Power of 2D NMR: Confirming Connectivity

The final, unambiguous placement of the substituents is confirmed using the ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment. This experiment reveals correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key HMBC correlations for structural confirmation.

Causality: The observation of a 3-bond correlation (³J) from the benzyl CH₂ protons to the pyrazine C2 carbon and a 2-bond correlation (²J) to C3 is definitive proof that the benzyl group is attached to C3. Similarly, correlations from the lone pyrazine proton (H6) to C5 and C2 confirm its position.

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: Infrared (IR) spectroscopy provides a rapid "fingerprint" of the functional groups present in the molecule by measuring their vibrational frequencies.[8] While NMR and MS provide the core structure, IR confirms the presence of the key amine (-NH₂) and aromatic groups, corroborating the overall assignment.

Attenuated Total Reflectance (ATR) FT-IR Protocol

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.[6]

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty crystal.

-

Record the sample spectrum from 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.[6]

-

-

Data Analysis: Identify characteristic absorption bands.

Key Expected IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | [9] |

| 3100 - 3000 | C-H Aromatic Stretch | Pyrazine & Phenyl Rings | [10] |

| ~2920 | C-H Aliphatic Stretch | Benzyl -CH₂- | [10] |

| 1650 - 1600 | N-H Scissoring (Bend) | Primary Amine (-NH₂) | [9] |

| 1580 - 1450 | C=C and C=N Ring Stretching | Pyrazine & Phenyl Rings | [6] |

| 700 - 600 | C-Br Stretch | Aryl Bromide | [6] |

X-ray Crystallography: The Definitive Proof

Expertise & Causality: For absolute, unambiguous structure determination, single-crystal X-ray crystallography is the gold standard.[11] It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom, as well as bond lengths, bond angles, and intermolecular interactions in the solid state.

X-ray Crystallography Protocol

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). A mixture like ethyl acetate/hexane is a common starting point.

-

Data Collection:

-

Structure Solution and Refinement:

-

Solve the structure using direct methods to obtain an initial model.[12]

-

Refine the model against the diffraction data to optimize atomic positions and displacement parameters.

-

-

Data Analysis:

-

Confirm the connectivity previously deduced by NMR.

-

Analyze bond lengths and angles to ensure they are chemically reasonable.

-

Examine the crystal packing for intermolecular interactions, such as N-H···N hydrogen bonds between the amine of one molecule and a pyrazine nitrogen of a neighboring molecule, which are common in aminopyrazine structures.[8][13]

-

Conclusion: A Unified Structural Narrative

The structure of 3-Benzyl-5-bromopyrazin-2-amine is confidently assigned through the systematic integration of orthogonal analytical data. High-resolution mass spectrometry confirms the correct elemental formula and the presence of bromine. A full suite of 1D and 2D NMR experiments provides the complete covalent blueprint and unambiguously establishes the substitution pattern on the pyrazine ring. Infrared spectroscopy corroborates the presence of the key amine and aromatic functional groups. Finally, single-crystal X-ray crystallography can provide the ultimate, irrefutable 3D structure. This rigorous, multi-faceted approach ensures the highest level of scientific trustworthiness, providing a solid foundation for the use of this important molecule in research and development.

References

-

Exploring the structural landscape of 2-aminopyrazines via co-crystallizations. CrystEngComm (RSC Publishing). Available at: [Link]

-

Low Temperature Infrared Spectroscopy Study of Pyrazinamide. CORE. Available at: [Link]

-

Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][2][8][14]triazines. PMC - NIH. Available at: [Link]

-

3-Benzyl-5-bromopyrazin-2-amine | C11H10BrN3 | CID 2762549. PubChem. Available at: [Link]

-

Crystal structure of a tetrakis-substituted pyrazine compound: 2,3,5,6-tetrakis(bromomethyl)pyrazine. ResearchGate. Available at: [Link]

-

From Molecular to Cluster Properties: Rotational Spectroscopy of 2-Aminopyridine and of Its Biomimetic Cluster with Water. MDPI. Available at: [Link]

-

SYNTHESIS CHARECTERIZATION OF PYRAZINEAMIDE AND ITS ACETYLCOLINESTERASE INIHIBITION ASSAY. JConsort: Consortium of Research Journals. Available at: [Link]

-

3-BENZYL-5-BROMOPYRAZIN-2-AMINE | CAS 174680-55-8. Matrix Fine Chemicals. Available at: [Link]

-

Exploring the structural landscape of 2-aminopyrazines via co-crystallizations | Request PDF. ResearchGate. Available at: [Link]

-

Pyrazinamide | C5H5N3O | CID 1046. PubChem - NIH. Available at: [Link]

-

SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Available at: [Link]

-

Pyrazinamide - the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

FTIR spectrum for Pyrazinamide | Download Scientific Diagram. ResearchGate. Available at: [Link]

-

Supplementary Information. [Source not explicitly named, likely a journal supplementary file]. Available at: [Link]

-

3-Benzyl-5-bromopyrazin-2(1H)-one. PMC - NIH. Available at: [Link]

-

3-Benzyl-5-broMopyrazin-2-aMine. ChemBK. Available at: [Link]

-

Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. PMC - NIH. Available at: [Link]

-

An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available at: [Link]

-

Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography | Request PDF. ResearchGate. Available at: [Link]

-

Synthesis of 2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine. PubMed. Available at: [Link]

-

Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. MDPI. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-Benzyl-5-bromopyrazin-2-amine | C11H10BrN3 | CID 2762549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-BENZYL-5-BROMOPYRAZIN-2-AMINE | CAS 174680-55-8 [matrix-fine-chemicals.com]

- 4. 3-Benzyl-5-bromopyrazin-2-amine | CymitQuimica [cymitquimica.com]

- 5. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. Exploring the structural landscape of 2-aminopyrazines via co-crystallizations - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. tsijournals.com [tsijournals.com]

- 10. jconsortium.com [jconsortium.com]

- 11. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders [mdpi.com]

- 12. Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to 3-Benzyl-5-bromopyrazin-2-amine (CAS: 174680-55-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pyrazine core stands as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds. Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions make it a cornerstone in the design of novel therapeutics. This guide focuses on a particularly valuable derivative: 3-Benzyl-5-bromopyrazin-2-amine. The strategic placement of its functional groups—a reactive bromine atom, a flexible benzyl moiety, and a hydrogen-bonding aminopyrazine core—renders it a highly versatile intermediate for the synthesis of compound libraries aimed at a multitude of biological targets. This document serves as a technical deep-dive for researchers, providing not only the fundamental properties of this compound but also a practical framework for its synthesis, derivatization, and application in the pursuit of new therapeutic agents.

Section 1: Core Molecular Attributes and Physicochemical Profile

3-Benzyl-5-bromopyrazin-2-amine is a solid at room temperature, presenting as a yellow to brown substance. A comprehensive understanding of its chemical and physical properties is paramount for its effective use in synthesis and research.

Chemical Identity

-

IUPAC Name: 3-benzyl-5-bromopyrazin-2-amine[1]

-

CAS Number: 174680-55-8[1]

-

Synonyms: 2-Amino-3-benzyl-5-bromopyrazine, 5-bromo-3-(phenylmethyl)-pyrazinamine[1][2]

Physicochemical Data

The following table summarizes the key computed and experimental physicochemical properties of 3-Benzyl-5-bromopyrazin-2-amine. These parameters are crucial for predicting its behavior in various solvent systems, its potential for membrane permeability, and its suitability for different analytical techniques.

| Property | Value | Source |

| Molecular Weight | 264.12 g/mol | [1] |

| Monoisotopic Mass | 263.00581 Da | [1] |

| XLogP3 | 2.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 51.8 Ų | [1] |

| Complexity | 194 | [1] |

| Melting Point | 113-117 °C (for the related 2-amino-5-bromopyrazine) |

Section 2: Strategic Synthesis and Chemical Reactivity

The synthesis of 3-Benzyl-5-bromopyrazin-2-amine can be approached from commercially available pyrazine precursors. A plausible and efficient synthetic strategy involves the selective functionalization of the pyrazine ring.

Proposed Core Synthesis Pathway

A logical synthetic route commences with the commercially available 2-amino-3,5-dibromopyrazine.[3][4] This precursor provides the core aminopyrazine structure with two bromine atoms at reactive positions. The key transformation is the selective introduction of the benzyl group at the 3-position, which can be achieved via a palladium-catalyzed cross-coupling reaction.

Caption: Proposed synthesis of the title compound via Negishi coupling.

Detailed Experimental Protocol (Proposed):

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-3,5-dibromopyrazine (1.0 eq) and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Solvent Addition: Add anhydrous, degassed toluene via syringe to dissolve the starting materials.

-

Reagent Addition: Slowly add a solution of benzylzinc chloride (1.1 eq) in a suitable solvent (e.g., THF) to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product, 3-Benzyl-5-bromopyrazin-2-amine.

Causality Behind Experimental Choices:

-

Starting Material: 2-Amino-3,5-dibromopyrazine is an ideal starting point as the bromine at the 3-position is generally more reactive towards cross-coupling than the one at the 5-position, allowing for selective benzylation.

-

Cross-Coupling Reaction: A Negishi coupling is proposed due to its high functional group tolerance and generally good yields for C(sp²)-C(sp³) bond formation.

-

Catalyst and Solvent: Pd(PPh₃)₄ is a robust and commonly used catalyst for such transformations. Toluene is a suitable high-boiling solvent for this reaction.

Key Chemical Reactivity: The Gateway to Diverse Scaffolds

The true value of 3-Benzyl-5-bromopyrazin-2-amine lies in the reactivity of its bromine atom at the 5-position. This serves as a versatile handle for introducing a wide array of chemical moieties through well-established palladium-catalyzed cross-coupling reactions. This capability allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Caption: Key cross-coupling reactions for derivatization.

Exemplary Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a microwave vial, combine 3-Benzyl-5-bromopyrazin-2-amine (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as potassium carbonate (2.0 eq), and a palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 5 mol%).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for 10-30 minutes.

-

Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

The 3-benzyl-5-substituted-pyrazin-2-amine scaffold is of significant interest in medicinal chemistry due to its potential to interact with a variety of biological targets. The modular nature of its synthesis allows for systematic exploration of the chemical space around this core.

Role as a Key Intermediate for Bioactive Molecules

While direct biological activity data for the title compound is limited, its utility is demonstrated through the synthesis of more complex, biologically active molecules. For instance, a structurally related compound, 5-bromo-N-[3-(trifluoromethyl)benzyl]pyrazin-2-amine, served as a precursor for the synthesis of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU).[5] This derivative exhibited significant in vitro cytotoxic activity against Jurkat, HeLa, and MCF-7 cancer cell lines, with a particularly potent effect on Jurkat cells (IC₅₀ = 4.64 µM).[5]

Potential in Kinase Inhibitor Development

The aminopyrazine core is a well-known hinge-binding motif in many kinase inhibitors. The 2-amino group can form crucial hydrogen bonds with the kinase hinge region. By modifying the substituent at the 5-position via cross-coupling reactions, researchers can target the solvent-exposed region of the ATP-binding pocket, allowing for the fine-tuning of potency and selectivity. Derivatives of 3-amino-pyrazine-2-carboxamide have been successfully developed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR).[6] This suggests that derivatives of 3-Benzyl-5-bromopyrazin-2-amine could be promising candidates for the development of novel kinase inhibitors.

Section 4: Biological Activity & Potential Mechanisms of Action

The biological effects of derivatives synthesized from 3-Benzyl-5-bromopyrazin-2-amine are likely to be diverse, depending on the nature of the substituent introduced at the 5-position.

Anticancer and Anti-Angiogenic Effects

As demonstrated by the BPU derivative, molecules based on this scaffold can induce cancer cell death. In the case of BPU, it was shown to arrest the cell cycle in the sub-G1 phase in Jurkat cells, indicative of apoptosis induction.[5] Furthermore, BPU displayed significant anti-angiogenic properties in a chick chorioallantoic membrane (CAM) assay, suggesting that it can inhibit the formation of new blood vessels that are crucial for tumor growth.[5]

Molecular Docking and Target Engagement

Computational studies on the BPU derivative suggest that it may exert its anticancer effects by inhibiting matrix metalloproteinases (MMPs). Molecular docking simulations showed favorable binding energies for BPU with both MMP-2 (-9.0 kcal/mol) and MMP-9 (-7.8 kcal/mol).[5] These enzymes are critically involved in tumor invasion and metastasis. Molecular dynamics simulations further supported the stable binding of BPU to the catalytic sites of these enzymes.[5] This provides a strong rationale for exploring derivatives of 3-Benzyl-5-bromopyrazin-2-amine as potential MMP inhibitors.

Caption: Potential biological targets and cellular effects of derivatives.

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling 3-Benzyl-5-bromopyrazin-2-amine.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Conclusion: A Versatile Building Block with Untapped Potential

3-Benzyl-5-bromopyrazin-2-amine represents a strategically designed chemical intermediate with significant potential for accelerating drug discovery efforts. Its amenability to a range of robust cross-coupling reactions provides a reliable and efficient platform for generating diverse libraries of novel compounds. The demonstrated biological activity of structurally related molecules, particularly in the realm of oncology, underscores the promise of this scaffold. This guide provides a foundational understanding of its properties, synthesis, and reactivity, empowering researchers to leverage this valuable building block in the development of the next generation of targeted therapeutics.

References

-

Al-Ostath, A., et al. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. Scientific Reports, 13(1), 22709. [Link]

- Google Patents. (n.d.). Process for the preparation of 2-amino-3,5-dibromobenzyl amines.

-

MDPI. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from [Link]

-

ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). 3-Benzyl-5-bromopyrazin-2-amine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

-

ResearchGate. (2025). Structure-activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: Development of potential substrate-specific ERK1/2 inhibitors. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 3-BENZYL-5-BROMOPYRAZIN-2-AMINE | CAS 174680-55-8. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3,5-dibromopyrazine. Retrieved from [Link]

- Google Patents. (n.d.). 2-Amino-3-methoxy-pyrazine and process for its preparation.

-

MDPI. (2021). Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. Retrieved from [Link]

-

NIH. (n.d.). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Retrieved from [Link]

-

MDPI. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Retrieved from [Link]

Sources

- 1. 3-Benzyl-5-bromopyrazin-2-amine | C11H10BrN3 | CID 2762549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-BENZYL-5-BROMOPYRAZIN-2-AMINE | CAS 174680-55-8 [matrix-fine-chemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Amino-3,5-dibromopyrazine 97 24241-18-7 [sigmaaldrich.com]

- 5. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Benzyl-5-bromopyrazin-2-amine: A Versatile Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazine Core in Medicinal Chemistry

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a highly sought-after building block in the design of novel therapeutic agents. Within this important class of heterocycles, 3-Benzyl-5-bromopyrazin-2-amine has emerged as a particularly valuable intermediate for the synthesis of compound libraries aimed at discovering new drugs. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its applications in drug discovery and the analytical techniques used for its characterization.

Nomenclature and Identification

Correctly identifying a chemical compound is critical for research and development. 3-Benzyl-5-bromopyrazin-2-amine is known by several names, and a clear understanding of its nomenclature is essential.

Table 1: Synonyms and Identifiers for 3-Benzyl-5-bromopyrazin-2-amine

| Identifier Type | Value |

| Preferred IUPAC Name | 3-Benzyl-5-bromopyrazin-2-amine |

| Systematic IUPAC Name | 5-Bromo-3-(phenylmethyl)-pyrazinamine[1] |

| CAS Number | 174680-55-8[1][2] |

| Molecular Formula | C₁₁H₁₀BrN₃[1] |

| Molecular Weight | 264.12 g/mol [2] |

| InChI Key | ZHWYHVYXEQYEQV-UHFFFAOYSA-N[1] |

| SMILES | NC1=NC=C(Br)N=C1CC1=CC=CC=C1[1] |

| Other Synonyms | 2-Amino-3-benzyl-5-bromopyrazine, 5-Bromo-3-benzylpyrazin-2-ylamine, 2-Pyrazinamine, 5-bromo-3-(phenylmethyl)- |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 3-Benzyl-5-bromopyrazin-2-amine is crucial for its handling, reaction setup, and for predicting its behavior in biological systems.

Table 2: Physicochemical Data for 3-Benzyl-5-bromopyrazin-2-amine

| Property | Value | Source |

| Molecular Weight | 264.12 g/mol | PubChem[3] |

| XLogP3-AA | 2.4 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 263.00581 Da | PubChem[3] |

| Monoisotopic Mass | 263.00581 Da | PubChem[3] |

| Topological Polar Surface Area | 51.8 Ų | PubChem[3] |

| Heavy Atom Count | 15 | PubChem |

| Complexity | 194 | PubChem[3] |

| Purity (typical) | ≥95% | CymitQuimica[2] |

Synthesis and Chemical Reactivity

Caption: Retrosynthetic analysis of 3-Benzyl-5-bromopyrazin-2-amine.

A likely forward synthesis would involve the condensation of an α-aminonitrile, such as 2-amino-2-phenylacetonitrile, with a 1,2-dicarbonyl compound to form the pyrazine ring. This would be followed by a bromination step to introduce the bromine atom at the 5-position.

Illustrative Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of similar aminobromopyrazines and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-Amino-3-benzylpyrazine

-

To a solution of glyoxal (1.0 eq) in a suitable solvent (e.g., ethanol), add α-aminophenylacetonitrile (1.0 eq).

-

The reaction mixture is stirred at room temperature for 24-48 hours.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Step 2: Bromination of 2-Amino-3-benzylpyrazine

-

Dissolve 2-amino-3-benzylpyrazine (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.

-

Slowly add N-bromosuccinimide (NBS) (1.0-1.2 eq) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 3-Benzyl-5-bromopyrazin-2-amine.

The bromine atom at the 5-position is a key functional group that allows for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This reactivity is central to its utility as a building block for creating diverse chemical libraries.[4]

Applications in Drug Discovery and Medicinal Chemistry

3-Benzyl-5-bromopyrazin-2-amine is a valuable building block in drug discovery, primarily due to the versatility of its pyrazine core and the presence of a reactive bromine handle.[4] This allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) and to develop potent and selective inhibitors of various biological targets.

Scaffold for Kinase Inhibitors

The pyrazine ring is a well-established scaffold for the development of kinase inhibitors. The nitrogen atoms of the pyrazine can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in the kinase active site. The benzyl group can be directed towards hydrophobic pockets, while the amine group can form additional hydrogen bonds. The bromine atom allows for the introduction of a wide range of substituents via cross-coupling reactions to probe different regions of the kinase active site and improve potency and selectivity.

Caption: Workflow for utilizing 3-Benzyl-5-bromopyrazin-2-amine in drug discovery.

Potential in Oncology, Neuroscience, and Inflammatory Diseases

The structural motifs present in 3-Benzyl-5-bromopyrazin-2-amine and its derivatives are relevant to the development of therapeutics for a range of diseases. Pyrazine-based compounds have shown promise as anticancer, anti-inflammatory, and neuroprotective agents.[4] The ability to rapidly generate a library of analogues from this starting material makes it an attractive tool for exploring these therapeutic areas.

Analytical Characterization

The structural elucidation and purity assessment of 3-Benzyl-5-bromopyrazin-2-amine and its derivatives are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.5 ppm), a singlet for the pyrazine proton, a singlet for the benzylic methylene protons, and a broad singlet for the amine protons.

-

¹³C NMR: The carbon NMR spectrum would provide signals for the carbon atoms of the pyrazine and benzyl rings, as well as the benzylic carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula. The presence of bromine would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks in an approximately 1:1 ratio).

Chromatographic Methods

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of the compound. A suitable method would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), with or without a modifier like trifluoroacetic acid.

Conclusion

3-Benzyl-5-bromopyrazin-2-amine is a strategically important building block in modern medicinal chemistry. Its pyrazine core, combined with a versatile bromine handle, provides a robust platform for the synthesis of diverse compound libraries. This enables the efficient exploration of structure-activity relationships and the discovery of novel therapeutic agents, particularly in the area of kinase inhibition for the treatment of cancer and other diseases. This guide has provided a comprehensive overview of its properties, synthesis, applications, and analytical characterization to support researchers in leveraging this valuable compound in their drug discovery programs.

References

-

PubChem. 3-Benzyl-5-bromopyrazin-2-amine. National Center for Biotechnology Information. [Link]

-

Matrix Fine Chemicals. 3-BENZYL-5-BROMOPYRAZIN-2-AMINE | CAS 174680-55-8. [Link]

-

ChemBK. 3-Benzyl-5-broMopyrazin-2-aMine. [Link]

Sources

2-amino-3-benzyl-5-bromopyrazine synthesis basics

An In-Depth Technical Guide to the Synthesis of 2-Amino-3-benzyl-5-bromopyrazine

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 2-amino-3-benzyl-5-bromopyrazine, a substituted pyrazine of significant interest in medicinal chemistry and drug discovery. Pyrazine cores are prevalent in pharmacologically active compounds, and the targeted functionalization of this scaffold is a key objective for researchers. This document outlines a strategic, multi-step synthesis beginning from commercially available 2-aminopyrazine. The core of this strategy involves the regioselective functionalization of a key intermediate, 2-amino-3,5-dibromopyrazine, via a catalyst-controlled Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Introduction and Strategic Overview

The pyrazine ring is a privileged scaffold in pharmaceutical science, known for its presence in numerous bioactive molecules and clinical drugs. Its unique electronic properties, arising from the two nitrogen atoms, allow for a variety of intermolecular interactions, making it an attractive core for designing novel therapeutics.[1] The target molecule, 2-amino-3-benzyl-5-bromopyrazine (CAS 174680-55-8), combines several key features: a hydrogen bond-donating amino group, a lipophilic benzyl group, and a bromine atom that can serve as a handle for further synthetic diversification.

A logical retrosynthetic analysis suggests that the most efficient pathway involves the formation of the C3-benzyl bond on a pre-functionalized pyrazine ring. This leads to the identification of 2-amino-3,5-dibromopyrazine as a critical intermediate. This intermediate offers two distinct bromine sites for functionalization. The challenge—and the opportunity for strategic control—lies in achieving selective reaction at the C3 position while preserving the C5 bromine.

Retrosynthetic Pathway

The chosen synthetic strategy is outlined below. The key transformation is a selective Suzuki-Miyaura cross-coupling, a powerful and versatile palladium-catalyzed reaction for forming carbon-carbon bonds.[2]

Caption: Retrosynthetic analysis of 2-amino-3-benzyl-5-bromopyrazine.

Synthesis of Key Intermediate: 2-Amino-3,5-dibromopyrazine

The synthesis begins with the dibromination of commercially available 2-aminopyrazine. The amino group is an activating group, directing electrophilic substitution to the positions ortho and para to it (C3 and C5). Careful control of the reaction conditions is necessary to achieve the desired dibromination.

Causality Behind Experimental Choices:

-

Brominating Agent: Molecular bromine (Br₂) is a potent electrophile. Using it in a solvent like glacial acetic acid provides a polar medium to facilitate the reaction.[3] An alternative and often milder reagent is N-bromosuccinimide (NBS).[3][4]

-

Temperature Control: The reaction is highly exothermic. Slow, dropwise addition of bromine at low temperatures (-5 to 0 °C) is critical to prevent uncontrolled reactions and the formation of over-brominated byproducts.[3]

-

Work-up: The reaction is quenched by pouring the mixture into ice and neutralizing with a base (e.g., concentrated ammonia) to a pH of 8. This precipitates the product by converting the ammonium salt of the pyrazine into its free base form, which is less soluble in water.[3]

-

Purification: Recrystallization from a solvent like methanol is an effective method for purifying the crude product, yielding colorless needles of high purity.[3]

Detailed Experimental Protocol: Dibromination

Reference: Adapted from ChemicalBook, Synthesis of 2-Amino-3,5-dibromopyrazine.[3]

-

Reaction Setup: In a three-neck flask equipped with a dropping funnel, mechanical stirrer, and thermometer, add 2-aminopyrazine (9.5 g, 100 mmol) to glacial acetic acid (70 mL).

-

Dissolution: Gently heat the mixture on a steam bath until the 2-aminopyrazine is completely dissolved.

-

Buffering: Add sodium acetate trihydrate (33 g, 243 mmol) to the solution with continuous stirring.

-

Cooling: Cool the reaction mixture in an ice-salt bath to an internal temperature of -5 °C.

-

Bromine Addition: Slowly add bromine (16 mL, approx. 310 mmol) dropwise over 4 hours, ensuring the temperature does not rise above 0 °C. Caution: Rapid addition can lead to a hazardous, uncontrolled reaction.

-

Reaction Progression: After the addition is complete, continue stirring the slurry in the ice bath for an additional 2 hours.

-

Warming: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

-

Quenching and Neutralization: Pour the reaction mixture onto 50 g of crushed ice. Carefully neutralize the mixture to pH 8 by adding concentrated ammonia solution.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Purification: Recrystallize the crude solid from methanol, using activated charcoal to decolorize if necessary, to yield 2-amino-3,5-dibromopyrazine as colorless needles.

| Parameter | Value | Reference |

| Starting Material | 2-Aminopyrazine | [3] |

| Reagent | Bromine (Br₂) | [3] |

| Solvent | Glacial Acetic Acid | [3] |

| Temperature | -5 °C to Room Temp. | [3] |

| Typical Yield | ~66% | [3] |

| Melting Point | 113-114 °C | [3] |

Core Synthesis: Selective Palladium-Catalyzed Benzylation

This step is the cornerstone of the synthesis, involving a regioselective Suzuki-Miyaura cross-coupling reaction. The goal is to substitute the bromine at the C3 position with a benzyl group, leaving the C5 bromine untouched. The success of this selective transformation hinges on exploiting the differential reactivity of the two C-Br bonds, which can be controlled by the choice of the palladium catalyst and its associated ligands.[5][6]

Causality Behind Experimental Choices (E-E-A-T):

-

Expertise - Catalyst & Ligand Selection: The reactivity of the C3-Br bond is enhanced relative to the C5-Br bond due to the electronic influence of the adjacent C2-amino group. This inherent difference can be amplified by catalyst choice. Bidentate phosphine ligands, such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf), have been shown to favor coupling at positions adjacent to directing groups in similar heterocyclic systems.[6][7] Therefore, a catalyst system like PdCl₂(dppf) is a logical choice to promote selective coupling at the C3 position.

-

Trustworthiness - The Boron Reagent: Benzylboronic acids are prone to decomposition. For improved stability and handling, their pinacol ester derivatives (e.g., 2-benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) are often preferred.

-

Authoritative Grounding - Base and Solvent: The base is a critical component of the Suzuki-Miyaura catalytic cycle; it activates the organoboron species for transmetalation. A moderately strong base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is typically effective.[8] A solvent system of dioxane and water or THF and water is commonly used to ensure solubility of both the organic and inorganic reagents.[8][9]

-

Mechanism - The Suzuki-Miyaura Cycle: The reaction proceeds via a well-established catalytic cycle involving three main steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C3-Br bond. This is generally the rate-determining step.

-

Transmetalation: The benzyl group is transferred from the boron atom to the palladium center, facilitated by the base.

-

Reductive Elimination: The desired C-C bond is formed, releasing the final product and regenerating the Pd(0) catalyst.

-

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Reference: Conditions adapted from general procedures for Suzuki-Miyaura coupling of challenging substrates.[2][8][9]

-

Inert Atmosphere: To a dry Schlenk flask, add 2-amino-3,5-dibromopyrazine (2.53 g, 10 mmol), 2-benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.4 g, 11 mmol, 1.1 eq), and cesium carbonate (6.5 g, 20 mmol, 2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂ (408 mg, 0.5 mmol, 5 mol%).

-

Degassing: Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times.

-

Solvent Addition: Add degassed solvents, 1,4-dioxane (40 mL) and water (10 mL), via syringe.

-

Heating: Heat the reaction mixture to 85-90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (100 mL) and water (50 mL).

-

Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 50 mL).

-

Washing: Combine the organic layers and wash with brine (50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate 2-amino-3-benzyl-5-bromopyrazine.

| Parameter | Value | Reference |

| Key Intermediate | 2-Amino-3,5-dibromopyrazine | |

| Coupling Partner | Benzylboronic acid pinacol ester | [8] |

| Catalyst | PdCl₂(dppf)·CH₂Cl₂ | [6][8] |

| Base | Cesium Carbonate (Cs₂CO₃) | [8] |

| Solvent | 1,4-Dioxane / Water (4:1) | [9] |

| Temperature | 85-90 °C | [8] |

Characterization of 2-Amino-3-benzyl-5-bromopyrazine

Confirmation of the final product structure is achieved using standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (a singlet for the benzylic CH₂ protons and multiplets for the aromatic phenyl protons) and a singlet for the remaining proton on the pyrazine ring (H-6). The broad singlet for the NH₂ protons will also be present.

-

¹³C NMR: The carbon NMR will show distinct signals for the pyrazine ring carbons and the benzyl group carbons. The carbon attached to the bromine (C-5) will be shifted relative to its position in the starting material.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. For C₁₁H₁₀BrN₃, the expected m/z would be approximately 263 and 265.

Troubleshooting and Scientific Integrity

A self-validating protocol requires an understanding of potential failure modes.

-

Low Conversion: If the reaction stalls, this may be due to catalyst deactivation. Ensuring thoroughly degassed solvents and maintaining an inert atmosphere is crucial.

-

Formation of Side Products:

-

Double Coupling: The formation of 2-amino-3,5-dibenzylpyrazine can occur if the reaction is run for too long or at too high a temperature. Using a slight excess (1.1 eq) of the boronic ester helps control this.

-

Debromination (Hydrodehalogenation): This side reaction replaces a bromine atom with hydrogen. It is more common with highly active catalysts and can be minimized by careful selection of ligands and reaction temperature.

-

Homocoupling: Formation of bibenzyl from the boronic ester can occur but is typically a minor pathway under optimized conditions.

-

Conclusion

The synthesis of 2-amino-3-benzyl-5-bromopyrazine is reliably achieved through a strategic two-step sequence starting from 2-aminopyrazine. The key to this process is the controlled dibromination to form the 2-amino-3,5-dibromopyrazine intermediate, followed by a highly regioselective, catalyst-controlled Suzuki-Miyaura cross-coupling. This guide provides the foundational knowledge, from mechanistic rationale to detailed protocols, enabling researchers to confidently execute this synthesis and utilize the product as a versatile building block in drug discovery and development programs.

References

-

Li, J., et al. (2024). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [Link]

- BenchChem (2025). 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis. BenchChem Technical Library.

-

Sagawa, T., et al. (2018). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Molecules. Available at: [Link]

-

Scott, J. S., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

- Google Patents (2019). Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine. CN108101857B.

-

Dai, C., et al. (2016). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. Organic Letters. Available at: [Link]

-

Mologni, L., et al. (2022). Chemoselective Functionalization of α-Carbolines at the C-2, C-3, C-4, and C-6 Positions Using Suzuki—Miyaura Reactions. Molecules. Available at: [Link]

-

The Royal Society of Chemistry (2015). Supporting Information for a related study. RSC Publishing. Available at: [Link]

- Strotman, N., et al. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. The Journal of Organic Chemistry.

- Google Patents (1985). Process for the preparation of 2-amino-3,5-dibromobenzyl amines. EP0130224A1.

- Google Patents (1971). 2-Amino-3-methoxy-pyrazine and process for its preparation. DE1620381C3.

-

Johnson, J.S., et al. (2020). Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. Angewandte Chemie. Available at: [Link]

- BenchChem (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Bromopyrazine. BenchChem Technical Library.

-

Bennett, N. J., et al. (2010). Improved Palladium-Catalysed Synthesis of α-Benzyl-β-keto Ester. Synlett. Available at: [Link]

- Google Patents (1979). Process for preparing N-benzyl-methionine and N-benzyl-S-alkyl-cysteine derivatives. US4148813A.

- Google Patents (1993). Method of producing 2-amino-3-nitro-5-halogenopyridine. US5453512A.

-

Fagnou, K., et al. (2009). Palladium-Catalyzed Benzylation of Heteroarenes. Angewandte Chemie. Available at: [Link]

-

Radulović, N. S., et al. (2013). ¹H and ¹³C NMR spectral assignments of an amino acid-coumarin hybrid. Journal of the Serbian Chemical Society. Available at: [Link]

-

Stojković, M. R., et al. (2018). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry. Available at: [Link]

-

Tunge, J. A., et al. (2019). Palladium-Catalyzed Dearomatization of Benzothiophenes: Isolation and Functionalization of a Discrete Dearomatized Intermediate. Organic Letters. Available at: [Link]

-

Buchwald, S. L., et al. (1997). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry. Available at: [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]

-

PubChem. 2-Amino-3,5-dibromopyrazine. PubChem Compound Summary. Available at: [Link]

-

Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Ye, B., et al. (2023). Catalytic asymmetric C–N cross-coupling towards boron-stereogenic 3-amino-BODIPYs. Nature Communications. Available at: [Link]

-

Hanson, G. H., et al. (2017). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. Molecules. Available at: [Link]

-

Nolan, S. P., & Cazin, C. S. J. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]

-

Biscoe, M. R., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-3,5-dibromopyrazine | 24241-18-7 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

The Aminopyrazine Core: A Technical Guide to Unlocking Diverse Biological Activities

Introduction: The Versatility of the Aminopyrazine Scaffold

In the landscape of medicinal chemistry and drug discovery, the aminopyrazine scaffold has emerged as a privileged structure, a foundational framework upon which a remarkable diversity of biologically active molecules can be built.[1][2] Its inherent electronic properties, capacity for substitution at multiple positions, and ability to engage in crucial hydrogen bonding interactions make it a cornerstone in the design of novel therapeutics.[3][4] This technical guide provides an in-depth exploration of the biological activities of substituted aminopyrazines, offering insights for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, structure-activity relationships (SAR), and key therapeutic applications of this versatile heterocyclic system, moving beyond a simple recitation of facts to explain the underlying principles that drive experimental design and optimization.

I. The Aminopyrazine Core: Structural Features and Synthetic Access

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, forms the basis of these compounds. The introduction of an amino group, typically at the 2-position, provides a critical handle for further synthetic elaboration and a key interaction point with biological targets.[2] The simple, low molecular weight design of the 2-aminopyrazine moiety is a significant advantage in drug discovery, allowing for the synthesis of molecules with favorable pharmacokinetic properties and minimizing the potential for complex metabolic profiles.[1]

Synthetic Pathways to Substituted Aminopyrazines

Accessing a diverse range of substituted aminopyrazines is crucial for exploring their full therapeutic potential. Several synthetic strategies are commonly employed, with the choice of route often dictated by the desired substitution pattern.

A. Core Synthesis and Functionalization:

A common starting point is the commercially available 2-aminopyrazine.[3] From this fundamental building block, a variety of synthetic transformations can be employed to introduce substituents onto the pyrazine ring and the amino group. These include:

-

Halogenation: Regioselective halogenation of the pyrazine ring provides a versatile intermediate for subsequent cross-coupling reactions.[3]

-

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki and Buchwald-Hartwig couplings, are powerful tools for introducing aryl, heteroaryl, and alkyl groups at specific positions on the pyrazine core.[5]

-

Amination: The amino group itself can be acylated, alkylated, or used as a nucleophile in various condensation reactions to build more complex structures.[6]

B. Representative Synthetic Protocol: Synthesis of N-substituted 3-aminopyrazine-2-carboxamides

This protocol outlines a general procedure for the synthesis of a series of N-substituted 3-aminopyrazine-2-carboxamides, a class of compounds that has demonstrated significant antimicrobial activity.[6]

Step 1: Esterification of 3-Aminopyrazine-2-carboxylic Acid

-

Reagents: 3-aminopyrazine-2-carboxylic acid, methanol, sulfuric acid.

-

Procedure: The starting acid is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is stirred at room temperature for 48 hours to yield the corresponding methyl ester.

-

Causality: The acidic conditions catalyze the esterification reaction, protecting the carboxylic acid and facilitating the subsequent amidation.

Step 2: Amide Formation

-

Reagents: Methyl 3-aminopyrazine-2-carboxylate, substituted amine (e.g., benzylamine, alkylamine, or aniline), ammonium chloride (for microwave-assisted synthesis).

-

Procedure (Microwave-assisted): The methyl ester and the desired amine are heated in methanol with ammonium chloride in a microwave reactor at 130°C for 40 minutes.[6]

-

Alternative Procedure (CDI-mediated): The carboxylic acid can be activated with 1,1'-carbonyldiimidazole (CDI) in DMSO, followed by the addition of the amine and microwave heating at 120°C for 30 minutes.[6]

-

Causality: The use of microwave irradiation accelerates the reaction, significantly reducing reaction times compared to conventional heating. The choice of coupling reagent (or direct condensation) depends on the reactivity of the amine.

Self-Validation: The success of each step is monitored by thin-layer chromatography (TLC) and confirmed by spectroscopic methods such as NMR and mass spectrometry to ensure the formation of the desired product before proceeding to the next step.

II. Kinase Inhibition: A Dominant Theme in Aminopyrazine Biology

A significant portion of research into substituted aminopyrazines has focused on their ability to inhibit protein kinases. Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer and inflammatory disorders.[4] The aminopyrazine scaffold is adept at binding to the ATP-binding pocket of kinases, often forming key hydrogen bonds with the hinge region of the enzyme.[4][7]

Targeting Key Kinases in Cancer and Inflammation:

-

Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2): Aminopyrazine derivatives have been developed as potent inhibitors of MK-2, a kinase involved in the inflammatory response.[8] These inhibitors have shown activity in suppressing the production of TNF-α, a key pro-inflammatory cytokine.[8]

-

Fibroblast Growth Factor Receptors (FGFRs): By employing a scaffold hopping strategy from a known pyrimidine-based inhibitor, novel 3-amino-pyrazine-2-carboxamide derivatives have been designed as potent pan-FGFR inhibitors.[5] These compounds block FGFR activation and downstream signaling, exhibiting antitumor activity in cancer cell lines with FGFR abnormalities.[5]

-

Spleen Tyrosine Kinase (Syk): 3-aminopyrazolopyrazine derivatives have been synthesized as inhibitors of spleen tyrosine kinase (Syk), a promising target for treating cancer and inflammatory disorders.

-

SHP2 Phosphatase: Although not a kinase, the protein tyrosine phosphatase SHP2 is another important oncology target. Several 2-aminopyrazine derivatives have been identified as antitumor agents with SHP2 inhibitory activity.[9][10]

Structure-Activity Relationship (SAR) Insights for Kinase Inhibitors

The biological activity of aminopyrazine-based kinase inhibitors is highly dependent on the nature and position of their substituents.

| Target | Key Structural Features | SAR Insights | Reference |

| MK-2 | Non-thiourea containing aminopyrazines | Replacement of the thiourea moiety with other groups led to compounds with low micromolar to sub-micromolar IC50 values. | [8] |

| FGFR | 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide core | The 3-amino-pyrazine-2-carboxamide core mimics the binding of the parent pyrimidine scaffold. Substituents on the phenyl ring are crucial for potency and selectivity. | [5] |

| Syk | Pyrazolopyrazine-3-amine core | The specific substitution pattern on the pyrazolopyrazine core is critical for achieving potent enzymatic and cell-based inhibition. | |

| p300/CBP HAT | 1,4-pyrazine core with phenyl substituents | The presence of para-bromo substituents on the 5- and 6-phenyl rings significantly enhances inhibitory activity. | [11] |

Experimental Workflow: In Vitro Kinase Inhibition Assay

This workflow outlines a standard procedure to evaluate the inhibitory activity of substituted aminopyrazines against a target kinase.

Caption: A generalized workflow for an in vitro kinase inhibition assay.

III. Antimicrobial and Antiviral Applications of Aminopyrazines

Beyond their role as kinase inhibitors, substituted aminopyrazines have demonstrated a broad spectrum of antimicrobial and antiviral activities.

Antimicrobial Activity

Derivatives of 3-aminopyrazine-2-carboxamides have been extensively studied for their antimicrobial properties.[6] These compounds have shown activity against a range of pathogens:

-

Antimycobacterial: Several derivatives exhibit activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[6]

-

Antibacterial: Activity has been observed against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria.[6][12][13]

-

Antifungal: Some aminopyrazine derivatives are effective against fungi such as Candida albicans and Trichophyton interdigitale.[6]

SAR in Antimicrobial Aminopyrazines: For N-substituted 3-aminopyrazine-2-carboxamides, the nature of the substituent on the carboxamide nitrogen plays a crucial role in determining the antimicrobial spectrum and potency. For instance, among alkyl derivatives, increasing the carbon chain length has been correlated with increased antimycobacterial and antibacterial activity.[6]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of a compound against a specific microorganism.

1. Preparation of Bacterial Inoculum:

-

A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton broth.

2. Preparation of Compound Dilutions:

-

The test compound is serially diluted in a 96-well microtiter plate using Mueller-Hinton broth to obtain a range of concentrations.

3. Inoculation and Incubation:

-